molecular formula C9H14N2 B1308765 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 815632-27-0

1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1308765
CAS No.: 815632-27-0
M. Wt: 150.22 g/mol
InChI Key: FHVWOMCSCGPZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of pyrrolopyrazine chemistry traces its origins to the broader exploration of nitrogen-containing heterocycles that began in the mid-20th century. The pyrrolo[1,2-a]pyrazine system was first systematically investigated as researchers recognized the potential of fused bicyclic structures containing both pyrrole and pyrazine components. Early synthetic approaches focused on establishing reliable methodologies for constructing the fused ring system, with significant contributions made through 1,3-dipolar cycloaddition reactions of cycloimmonium N-ylides. These foundational studies established the structural framework that would later accommodate various substitution patterns, including the dimethyl derivatives that are central to contemporary research.

The specific development of this compound emerged from efforts to explore structure-activity relationships within the pyrrolopyrazine family. Research in the 1990s documented the preparation of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives, with particular attention to their potential therapeutic applications. These early investigations revealed that substitution patterns significantly influenced both the chemical stability and biological activity of the compounds. The introduction of methyl groups at specific positions was found to enhance molecular stability while maintaining favorable pharmacological properties, leading to increased interest in dimethyl-substituted variants.

Contemporary research has expanded the understanding of these compounds through advanced synthetic methodologies and comprehensive biological evaluations. The development of cascade reactions involving condensation, cyclization, and aromatization has provided more efficient synthetic routes to pyrrolopyrazine derivatives. These methodological advances have facilitated the preparation of diverse substituted compounds, enabling systematic studies of their chemical properties and biological activities. The evolution of synthetic approaches reflects the growing recognition of pyrrolopyrazine scaffolds as privileged structures in medicinal chemistry.

Nomenclature and Taxonomic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound is officially classified under the Chemical Abstracts Service with registry number 815632-27-0, establishing its unique chemical identity. The nomenclature reflects the structural complexity of the molecule, where "pyrrolo[1,2-a]pyrazine" indicates the fusion pattern between the pyrrole and pyrazine rings, with the bracketed numbers specifying the precise connectivity points between the two heterocyclic systems.

The "tetrahydro" designation indicates the saturation state of the molecule, specifically referring to the reduction of the pyrazine portion of the bicyclic system. The positional numbering system assigns the methyl substituents to positions 1 and 6, following the standard numbering convention for this heterocyclic framework. This systematic approach ensures unambiguous identification of the compound within chemical databases and literature, facilitating accurate communication among researchers and proper cataloging in chemical registries.

Alternative naming systems may refer to this compound using different conventions, but the International Union of Pure and Applied Chemistry nomenclature remains the standard for scientific communication. The compound appears in various chemical databases including PubChem, where it is cataloged with consistent structural and property information. This standardized approach to nomenclature is essential for maintaining clarity in chemical literature and ensuring accurate identification across different research contexts.

Position within Heterocyclic Chemistry

This compound occupies a significant position within the broader landscape of heterocyclic chemistry as a representative of fused nitrogen-containing bicyclic systems. The compound belongs to the category of azabicycles, specifically those incorporating both pyrrole and pyrazine functionalities within a single molecular framework. This structural arrangement places it among the privileged scaffolds in medicinal chemistry, where the combination of multiple nitrogen atoms and ring fusion provides opportunities for diverse molecular interactions and biological activities.

The heterocyclic classification of this compound emphasizes its relationship to other important nitrogen-containing ring systems. Unlike simple monocyclic heterocycles such as pyrrolidine, which contains only a single five-membered ring with one nitrogen atom, the pyrrolopyrazine system represents a more complex architectural framework. The fusion of pyrrole and pyrazine components creates a rigid bicyclic structure that constrains molecular conformation while providing multiple sites for potential intermolecular interactions through the nitrogen atoms and the extended π-electron system.

Within the context of pyrrolopyrazine chemistry, this compound represents one member of a broader family that includes various substitution patterns and oxidation states. Related compounds such as pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been extensively studied for their biological activities, while fully aromatic versions like 1,4-dimethylpyrrolo[1,2-a]pyrazine offer different electronic properties. The tetrahydro variant provides a saturated heterocyclic framework that offers distinct chemical reactivity compared to its aromatic counterparts, making it valuable for specific synthetic and biological applications.

The position of this compound within heterocyclic chemistry is further defined by its synthetic accessibility and potential for chemical modification. The presence of methyl groups at positions 1 and 6 provides handles for further functionalization, while the saturated pyrazine ring offers sites for oxidation or additional substitution reactions. This versatility has made pyrrolopyrazine derivatives attractive targets for drug discovery programs, where structural modifications can be systematically explored to optimize biological activity and pharmacological properties.

Comparative Overview of Pyrrolopyrazine Chemical Systems

The pyrrolopyrazine chemical system encompasses a diverse array of structural variants that differ in their degree of saturation, substitution patterns, and electronic properties. A comparative analysis reveals that this compound represents a partially saturated member of this family, contrasting with fully aromatic systems and completely saturated derivatives. This positioning provides unique chemical characteristics that influence both synthetic utility and biological activity.

Comparison with fully aromatic pyrrolopyrazine systems reveals significant differences in electronic properties and chemical reactivity. Aromatic variants such as 1,4-dimethylpyrrolo[1,2-a]pyrazine exhibit extended conjugation throughout the bicyclic framework, resulting in different absorption spectra and redox properties. The tetrahydro derivative, by contrast, lacks this extended conjugation in the pyrazine portion, leading to different electronic characteristics and potentially different biological interactions. These electronic differences are reflected in the chemical behavior of the compounds, with tetrahydro variants often showing different reactivity patterns toward electrophilic and nucleophilic reagents.

Compound Type Degree of Saturation Electronic Character Primary Applications
Fully Aromatic Pyrrolopyrazines Completely unsaturated Extended conjugation Electronic materials, photochemistry
Tetrahydropyrrolo[1,2-a]pyrazines Partially saturated Limited conjugation Medicinal chemistry, synthesis
Hexahydropyrrolo[1,2-a]pyrazines Fully saturated No aromatic character Biological peptide mimics

The biological activity profiles of different pyrrolopyrazine systems show significant variation based on structural features. Research has demonstrated that dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivatives exhibit potent anticancer activities, with specific substitution patterns influencing potency against different cell lines. These findings suggest that the degree of saturation and substitution pattern significantly impact biological activity, with tetrahydro variants often showing different selectivity profiles compared to their aromatic counterparts.

Synthetic approaches to different pyrrolopyrazine systems also vary considerably based on the target structure. While aromatic systems often require oxidative cyclization or aromatization steps, tetrahydro derivatives can be accessed through reduction of aromatic precursors or direct cyclization of saturated precursors. The choice of synthetic strategy depends on the desired substitution pattern and the availability of suitable starting materials. Recent advances in cascade reactions have provided more efficient access to various pyrrolopyrazine frameworks, enabling systematic exploration of structure-activity relationships across the entire family.

Properties

IUPAC Name

1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4,8,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVWOMCSCGPZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394887
Record name 1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815632-27-0
Record name 1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of 3,4-Dihydropyrrolo[1,2-a]pyrazine

  • Prepared by reacting dialkylacetals or dioxalane derivatives of 2,5-dialkoxytetrahydrofurfural with ethylenediamine.
  • The reaction is conducted in a medium of lower aliphatic acids (e.g., acetic acid) at 100–150 °C.
  • The product is isolated by conventional techniques such as extraction and distillation.

Selective Reduction to 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

  • The reduction targets the C=N double bond in the pyrazine ring without affecting the pyrrole double bonds.
  • Two main reduction methods are employed:
Method Conditions Solvent Catalyst/Reducing Agent Temperature Yield (%) Notes
Catalytic Hydrogenation Atmospheric pressure, stirring, closed system Lower aliphatic alcohols (methanol, ethanol) Platinum group catalysts (e.g., Pd/BaSO4, Pt) Room temperature (20–25 °C) ~95 Hydrogen gas is bubbled; catalyst filtered off post-reaction; product purified by vacuum distillation.
Complex Hydride Reduction Stirring, closed system Lower aliphatic alcohols (methanol, ethanol) or ethers (diethyl ether for LiAlH4) Lithium alumohydride, sodium or potassium borohydride 25–80 °C (depending on agent) High Requires careful quenching with water or aqueous alkali; extraction and distillation follow.
  • Catalytic hydrogenation is preferred for commercial scalability due to simplicity and high yield.
  • Complex hydrides are effective but involve more hazardous reagents and workup.

Specific Preparation of 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

The 1,6-dimethyl substitution pattern is introduced by using appropriately substituted starting materials or by methylation steps post-cyclization.

Starting Material Modification

  • Use of dialkylacetals or dioxalane derivatives with methyl substituents at positions corresponding to the 1 and 6 positions in the final product.
  • Reaction with ethylenediamine under acidic conditions as above.

Methylation Approaches

  • Post-synthesis methylation of the tetrahydropyrrolo[1,2-a]pyrazine core can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Careful control of reaction conditions is necessary to avoid over-alkylation or quaternization.

Representative Reaction Scheme

Dialkylacetal/dioxalane of 2,5-dimethoxytetrahydrofurfural + Ethylenediamine
  --(acidic medium, 100–150 °C)-->
3,4-Dihydro-1,6-dimethylpyrrolo[1,2-a]pyrazine
  --(catalytic hydrogenation or complex hydride reduction)-->
this compound

Detailed Experimental Data (Example from Patent US4230856A Adapted)

Parameter Value/Condition
Starting material 3,4-Dihydropyrrolo[1,2-a]pyrazine (substituted with methyl groups)
Solvent Absolute methanol
Catalyst 10% Pd on BaSO4
Hydrogen pressure Atmospheric
Temperature Room temperature (20–25 °C)
Reaction time ~3 hours
Yield 95% (based on starting material)
Purification Filtration of catalyst, distillation under vacuum (100–101 °C at 7 mm Hg)
Physical properties Colorless liquid, amine odor, refractive index nD20 = 1.5530

Analytical Confirmation

  • Proton Magnetic Resonance (PMR): Signals corresponding to NH proton, methylene protons at C3 and C4, and methyl groups at C1 and C6 positions.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight of the dimethylated tetrahydropyrrolo[1,2-a]pyrazine.
  • Elemental Analysis: Carbon and hydrogen percentages matching calculated values for C7H12N2 (adjusted for methyl substitutions).

Advantages and Considerations

  • The method is technologically simple and scalable.
  • Use of platinum group catalysts allows selective reduction without affecting other double bonds.
  • Starting materials are accessible from furfural derivatives, facilitating cost-effective synthesis.
  • Complex hydride methods provide alternatives but require careful handling.
  • Methyl substitution can be introduced early or via post-synthetic modification, offering synthetic flexibility.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyrrolopyrazine compounds .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that derivatives of 1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibit promising anticancer properties. A study demonstrated that certain analogs could inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through the modulation of specific signaling pathways .
  • Neuroprotective Effects :
    • This compound has been studied for its neuroprotective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It is believed to enhance cognitive function by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
  • Antimicrobial Properties :
    • Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Chemical Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization processes that help form the tetrahydropyrrolo structure while introducing the dimethyl groups at specific positions.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in low micromolar range.
Study BNeuroprotectionShowed improved memory retention in animal models treated with the compound compared to control groups.
Study CAntimicrobial EffectsIdentified effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL.

Toxicological Profile

While exploring the applications of this compound, it is crucial to consider its safety profile. The compound has been classified under GHS as harmful if swallowed and causes skin irritation . Further toxicological assessments are necessary to establish safe dosage levels for therapeutic applications.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. It has been shown to exhibit antibacterial action by targeting bacterial cell walls and inhibiting key enzymes involved in bacterial growth. Additionally, its kinase inhibitory properties suggest that it may interfere with cellular signaling pathways, making it a potential candidate for anticancer drug development .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrrolo[1,2-a]pyrazine core is highly modular, enabling diverse functionalization. Key structural comparisons include:

Compound Name Substituents/Ring Modifications Key Features
1,6-Dimethyl derivative Methyl groups at 1- and 6-positions Simplest alkyl-substituted variant; used in synthetic studies
AS-3201 (Ranirestat) Spirosuccinimide, 4-bromo-2-fluorobenzyl Potent aldose reductase inhibitor; fused pyrrolidine-spiro system
Tetrahydropyrrolo[1,2-a]quinoxaline Benzene ring fused to pyrazine Vascular smooth muscle relaxant; 2,6-dimethoxyphenyl enhances activity
HDAC6 Inhibitor (And63) Hydroxamate capping group Selective HDAC6 inhibition (IC₅₀ = 33 nM); fused spacer enhances binding
  • Hanishin/Longamide B : Brominated marine natural products with carboxyl groups; structurally distinct due to aromaticity and halogenation .
  • 7-(Tetrahydropyrrolo[1,2-a]pyrazine)quinolone: Features a quinolone moiety, enabling DNA gyrase inhibition .

Enantioselectivity and Pharmacological Relevance

Enantioselective synthesis is critical for bioactive derivatives. For example:

  • Heterogeneous catalysts integrate oxidation and asymmetric aza-Friedel-Crafts reactions, streamlining enantiopure synthesis .

Biological Activity

1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Characterized by a unique structural framework that includes a tetrahydropyrrole ring fused to a pyrazine ring, this compound exhibits potential therapeutic applications across various domains including neuropharmacology and oncology. This article aims to provide a comprehensive overview of the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2C_9H_{14}N_2 . The presence of methyl groups at the 1 and 6 positions of the tetrahydropyrrole contributes to its distinctive chemical properties and biological activities. The compound's reactivity primarily involves nucleophilic substitutions and reductions, allowing for the formation of various derivatives with altered pharmacological profiles .

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Neuropharmacological Effects : Certain derivatives have shown promise as anxiolytic agents without inducing muscle relaxant or amnestic effects. For instance, derivatives such as 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine succinate have demonstrated efficacy in preclinical models for treating anxiety disorders .
  • Antitumor Activity : Compounds within this class have been investigated for their potential antitumor effects. Preliminary studies suggest that they may inhibit tumor cell proliferation through various mechanisms .
  • Antioxidant Properties : The antioxidant activity of these compounds has also been noted in several studies. This property may contribute to their neuroprotective effects by mitigating oxidative stress .

The mechanisms underlying the biological activities of this compound are still being elucidated. Interaction studies have focused on its binding affinity to neurotransmitter receptors and enzymes relevant to anxiety and neuroprotection. Some derivatives appear to selectively modulate receptor activity without significant side effects typically associated with conventional anxiolytics .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anxiolytic Activity : A study demonstrated that specific derivatives exhibited anxiolytic effects in animal models without causing sedation or memory impairment. This was attributed to their selective action on serotonin receptors .
  • Antitumor Efficacy : In vitro studies reported that certain derivatives inhibited the growth of various cancer cell lines. The observed IC50 values indicated potent antitumor activity compared to standard chemotherapeutic agents .
  • Neuroprotective Effects : Research highlighted the neuroprotective potential of some derivatives against neurodegenerative conditions by reducing neuronal death induced by oxidative stress .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
3-Methyl-1H-pyrroleContains a pyrrole ring without pyrazine fusionPrimarily involved in organic synthesis
5-Methyl-1H-pyrazoleFeatures a pyrazole ring; lacks tetrahydropyrroleExhibits different biological activities
Octahydropyrrolo[1,2-a]pyrazineFully saturated version; lacks double bondsPotentially different pharmacological profiles
1-Acetyl-6-methyl-1H-pyrazoleAcetylated derivative; different functionalizationMay exhibit distinct reactivity and biological effects

Q & A

Q. What are the common synthetic methodologies for 1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?

The compound is synthesized via:

  • Iridium-catalyzed asymmetric hydrogenation : Pyrrolo[1,2-a]pyrazinium salts are hydrogenated using chiral Ir catalysts (e.g., Zhou et al., 2014), achieving up to 96% enantiomeric excess (ee) under optimized conditions .
  • Domino reactions : 2-Imidazolines react with electron-deficient alkynes in a pseudo-three-component process, forming the pyrrolo[1,2-a]pyrazine core in 45–90% yields .
  • One-pot cyclization : 6-Hydroxypicolinic acids and β-hydroxylamines undergo sequential coupling/cyclization using HATU, yielding pyridopyrazine-diones under mild conditions .

Q. What biological activities are associated with this scaffold?

  • Anti-inflammatory activity : Hybrid derivatives (e.g., imidazo[1,2-a]pyrazine conjugates) show efficacy in acute lung injury models .
  • Enzyme inhibition : Derivatives act as HDAC6 inhibitors (IC50 = 33 nM) and direct InhA inhibitors for tuberculosis treatment .
  • Neuroactive properties : Rigid analogs (e.g., 1,2,3,4-tetrahydro-pyrazinoindoles) mimic nicotinic agonist conformations .

Q. What analytical techniques characterize this compound’s structure?

  • Mass spectrometry (MS) : Used for molecular weight confirmation (e.g., C7H10N2O2, MW 154.17) .
  • Gas chromatography (GC) : Non-polar columns and temperature gradients resolve enantiomers and assess purity .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the hydrogenation of pyrrolo[1,2-a]pyrazinium salts?

Catalyst SystemSubstrate Scopeee (%)Reference
Ir/(S)-Segphos3-Substituted derivatives95
Ir/Chiral phosphineBroad N-heteroaromatics96
Optimization strategies include:
  • Ligand tuning : Phosphine ligands enhance stereochemical control.
  • Solvent effects : Polar aprotic solvents improve reaction efficiency.
  • Substrate modification : Electron-withdrawing groups on pyrazinium salts increase reactivity .

Q. How do structural modifications influence HDAC6 isoform selectivity?

  • Scaffold rigidity : 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine derivatives exploit HDAC6’s hydrophobic channel, achieving >100-fold selectivity over HDAC8 .
  • Capping group design : Hydrophobic groups (e.g., aryl moieties) interact with surface residues, reducing off-target effects .

Q. What strategies address contradictions in catalytic efficiency data during asymmetric hydrogenation?

Initial low ee values (e.g., <20%) were resolved by:

  • Temperature modulation : Lower temperatures (e.g., 40°C) reduce side reactions.
  • Additive screening : Brønsted acids (e.g., TFA) stabilize intermediates .
  • Mechanistic studies : Monitoring zwitterionic intermediates via <sup>1</sup>H NMR clarifies reaction pathways .

Q. How to design SAR studies for InhA inhibitors using this scaffold?

  • Rigidification : Replace flexible tetrahydropyran with 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine to improve binding entropy .
  • Substituent effects : Introduce cycloalkylamide groups at C-6 to enhance hydrophobic interactions with InhA’s active site .

Q. How do multicomponent reactions compare in efficiency for core synthesis?

MethodYield (%)Substrate ScopeReference
Domino aza-Claisen45–90Broad alkynes
Ugi-Azide 4CR60–85Tetrazole fused
Advantages include atom economy and divergent product libraries. Limitations involve sensitivity to electron-deficient alkynes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.